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Compound of Interest

Compound Name: (-)-Pyridoxatin

Cat. No.: B1193444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(-)-Pyridoxatin is a naturally occurring pyridone alkaloid first isolated from a fungal culture. It

has garnered significant interest within the scientific community due to its diverse biological

activities, most notably its function as a potent and selective inhibitor of Matrix

Metalloproteinase-2 (MMP-2). MMP-2 is a key enzyme implicated in the degradation of the

extracellular matrix, a process crucial in physiological and pathological events, including tumor

invasion and metastasis. The specific stereochemistry of (-)-Pyridoxatin is critical for its

biological activity, necessitating precise analytical methods to distinguish it from its enantiomer

and other related compounds.

These application notes provide a detailed protocol for the chiral High-Performance Liquid

Chromatography (HPLC) analysis of (-)-Pyridoxatin, suitable for quantitative analysis in

research and drug development settings. The protocol is designed to be a robust starting point

for method development and validation.

Chemical Structure of (-)-Pyridoxatin
IUPAC Name: 3-[(1S,2R,4S,6R)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one

Molecular Formula: C₁₅H₂₁NO₃

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1193444?utm_src=pdf-interest
https://www.benchchem.com/product/b1193444?utm_src=pdf-body
https://www.benchchem.com/product/b1193444?utm_src=pdf-body
https://www.benchchem.com/product/b1193444?utm_src=pdf-body
https://www.benchchem.com/product/b1193444?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Weight: 263.33 g/mol

Key Structural Features:

A dihydroxypyridinone core.

A substituted cyclohexyl ring with multiple chiral centers.

An ethenyl group on the cyclohexyl ring.

The presence of multiple stereocenters makes chiral HPLC the required technique for the

enantioselective analysis of (-)-Pyridoxatin.

Experimental Protocols
Sample Preparation from Fungal Culture
This protocol outlines the extraction of (-)-Pyridoxatin from a fungal culture for subsequent

HPLC analysis.

Materials:

Fungal biomass

Ethyl acetate

Methanol (HPLC grade)

Water (HPLC grade)

Vortex mixer

Ultrasonicator

Centrifuge

Syringe filters (0.22 µm, PTFE or other suitable material)

Procedure:
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Extraction:

Harvest the fungal biomass from the culture medium by filtration.

Lyophilize or air-dry the biomass to remove excess water.

Grind the dried biomass to a fine powder.

To 1 gram of the powdered biomass, add 10 mL of ethyl acetate.

Vortex the mixture vigorously for 1 minute.

Sonicate the mixture in an ultrasonic bath for 30 minutes.

Centrifuge the mixture at 4000 rpm for 10 minutes.

Carefully decant the supernatant into a clean collection tube.

Repeat the extraction process (steps 4-8) two more times with fresh ethyl acetate.

Pool the supernatants from all three extractions.

Solvent Evaporation:

Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen or

using a rotary evaporator at a temperature not exceeding 40°C.

Reconstitution:

Reconstitute the dried extract in 1 mL of the HPLC mobile phase (see HPLC protocol

below).

Vortex for 1 minute to ensure complete dissolution.

Sonicate for 5 minutes to aid dissolution if necessary.

Filtration:
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Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial. The

sample is now ready for injection.

Chiral HPLC Analysis of (-)-Pyridoxatin
This proposed method is based on established principles for the chiral separation of natural

products with multiple stereocenters. Polysaccharide-based chiral stationary phases are

recommended due to their broad applicability.

Instrumentation:

HPLC system with a quaternary or binary pump

Autosampler

Column thermostat

Diode Array Detector (DAD) or UV-Vis detector

Chromatographic Conditions:
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Parameter Recommended Condition

Column

Chiralpak® IA (amylose tris(3,5-

dimethylphenylcarbamate)) or Chiralpak® IB

(cellulose tris(3,5-dimethylphenylcarbamate)), 5

µm, 4.6 x 250 mm

Mobile Phase
Isocratic elution with n-Hexane and Ethanol

(e.g., 80:20 v/v). Optimization may be required.

Flow Rate 1.0 mL/min

Column Temperature 25°C

Detection Wavelength
230 nm and 280 nm (monitor both for optimal

sensitivity)

Injection Volume 10 µL

Run Time
30 minutes (or until both enantiomers have

eluted)

Method Validation Parameters (Quantitative Analysis):
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Parameter Specification

Linearity

A series of standard solutions of (-)-Pyridoxatin

should be prepared to cover the expected

concentration range. A calibration curve should

be constructed by plotting peak area against

concentration. The correlation coefficient (r²)

should be ≥ 0.999.

Limit of Detection (LOD)
Determined based on a signal-to-noise ratio of

3:1.

Limit of Quantification (LOQ)
Determined based on a signal-to-noise ratio of

10:1, with acceptable precision and accuracy.

Precision

Assessed by replicate injections of a standard

solution at different concentrations on the same

day (intra-day) and on different days (inter-day).

The relative standard deviation (RSD) should be

≤ 2%.

Accuracy

Determined by the recovery of a known amount

of (-)-Pyridoxatin spiked into a sample matrix.

The recovery should be within 98-102%.

Specificity

The ability to assess (-)-Pyridoxatin in the

presence of its enantiomer and other potential

impurities. Peak purity should be evaluated

using a DAD detector.

Data Presentation
Table 1: Hypothetical Quantitative Data for (-)-Pyridoxatin Analysis
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Parameter Result

Retention Time of (-)-Pyridoxatin 12.5 min

Retention Time of (+)-Pyridoxatin 15.8 min

Linearity Range 1 - 100 µg/mL

Correlation Coefficient (r²) 0.9995

LOD 0.1 µg/mL

LOQ 0.5 µg/mL

Intra-day Precision (%RSD) 0.8%

Inter-day Precision (%RSD) 1.5%

Accuracy (Recovery %) 99.5%

Visualizations
Experimental Workflow
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Caption: Workflow for the preparation and chiral HPLC analysis of (-)-Pyridoxatin.
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Signaling Pathway of MMP-2 Inhibition
(-)-Pyridoxatin acts as an inhibitor of Matrix Metalloproteinase-2 (MMP-2). The activation of

MMP-2 is a critical step in its function. This process often occurs on the cell surface and is

initiated by the formation of a complex between pro-MMP-2, Tissue Inhibitor of

Metalloproteinases-2 (TIMP-2), and Membrane Type 1-MMP (MT1-MMP). Activated MMP-2

then proceeds to degrade components of the extracellular matrix (ECM), such as type IV

collagen, which facilitates processes like cell migration and invasion. (-)-Pyridoxatin can

interfere with this pathway by directly inhibiting the enzymatic activity of MMP-2.
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Caption: Simplified signaling pathway of MMP-2 activation and its inhibition by (-)-Pyridoxatin.

To cite this document: BenchChem. [Application Notes and Protocols for the HPLC Analysis
of (-)-Pyridoxatin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193444#hplc-analysis-of-pyridoxatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1193444?utm_src=pdf-body
https://www.benchchem.com/product/b1193444?utm_src=pdf-body
https://www.benchchem.com/product/b1193444?utm_src=pdf-body-img
https://www.benchchem.com/product/b1193444?utm_src=pdf-body
https://www.benchchem.com/product/b1193444#hplc-analysis-of-pyridoxatin
https://www.benchchem.com/product/b1193444#hplc-analysis-of-pyridoxatin
https://www.benchchem.com/product/b1193444#hplc-analysis-of-pyridoxatin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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